molecular formula C18H20F3N3O2S B11574217 3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one

3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B11574217
M. Wt: 399.4 g/mol
InChI Key: MKUUWHJNVUHMBG-UHFFFAOYSA-N
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Description

3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the coupling of the furan and piperidine rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may yield dihydropyrimidines.

Scientific Research Applications

3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(Furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one
  • 3-{[4-(Furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one

Uniqueness

The presence of the trifluoromethyl group in 3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20F3N3O2S

Molecular Weight

399.4 g/mol

IUPAC Name

3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C18H20F3N3O2S/c1-12-4-7-24(8-5-12)16(25)6-10-27-17-22-13(14-3-2-9-26-14)11-15(23-17)18(19,20)21/h2-3,9,11-12H,4-8,10H2,1H3

InChI Key

MKUUWHJNVUHMBG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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